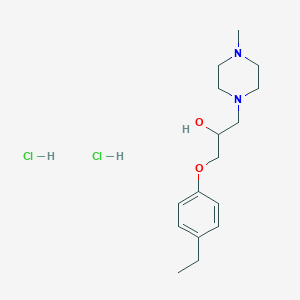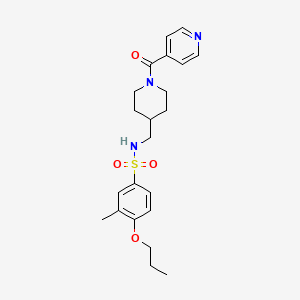
(3-Methanesulfonylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methanesulfonylphenyl)methanesulfonyl chloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl chloride compounds and their synthesis, which can provide insight into the chemical nature and reactivity of similar sulfonyl chlorides. For instance, the synthesis of various functional aromatic multisulfonyl chlorides is described, which are compounds containing sulfonyl chloride groups and are used as building blocks in the preparation of complex organic molecules .
Synthesis Analysis
The synthesis of multisulfonyl chlorides is detailed in the first paper, where a sequence of reactions leads to the formation of bis(sulfonyl chlorides) and trisulfonyl chlorides with different aromatic systems . Although the exact synthesis of (3-methanesulfonylphenyl)methanesulfonyl chloride is not described, the methodologies used for synthesizing similar compounds involve chlorosulfonation of compounds with activated aromatic positions. This suggests that a similar approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
While the molecular structure of (3-methanesulfonylphenyl)methanesulfonyl chloride is not directly analyzed in the papers, the conformation of related multisulfonyl chlorides is investigated using (1)H NMR spectroscopy . This technique could be used to determine the molecular structure and conformation of (3-methanesulfonylphenyl)methanesulfonyl chloride by analogy.
Chemical Reactions Analysis
The papers do not specifically address the chemical reactions of (3-methanesulfonylphenyl)methanesulfonyl chloride. However, the second paper discusses the electrophile-induced reactions of a vinylallenyl sulfone, which is a different type of sulfonyl-containing compound . The reactions described include halogenation and reactions with phenylsulfenyl and phenylselenenyl chlorides, leading to various products. This indicates that sulfonyl chlorides can participate in a range of chemical reactions, which could be relevant to the reactivity of (3-methanesulfonylphenyl)methanesulfonyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-methanesulfonylphenyl)methanesulfonyl chloride are not directly reported in the papers. However, the synthesis of methanesulfonyl chloride-d3 is described in the third paper, which provides some insight into the reactivity of methanesulfonyl chloride derivatives . The method involves chlorination of dimethyl sulfoxide, indicating that sulfonyl chlorides can be prepared from sulfoxides. This information could be relevant to understanding the physical and chemical properties of (3-methanesulfonylphenyl)methanesulfonyl chloride, such as its reactivity and stability.
Applications De Recherche Scientifique
Synthesis Applications
Pyrrolidine Derivatives Synthesis : The compound has been implicated in reactions leading to 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions, highlighting its utility in synthesizing complex nitrogen-containing cycles with potential applications in medicinal chemistry and drug design (Craig, Rowlands, & Jones, 2000).
Electrochemical Applications : Research on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid reveals its potential in high-voltage battery applications, demonstrating the role of methanesulfonyl chloride derivatives in enhancing electrochemical properties of materials (Su, Winnick, & Kohl, 2001).
Cross-Coupling Reactions : A study on mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles using methanesulfonyl chloride indicates its importance in avoiding genotoxic impurities in pharmaceutical synthesis, showcasing its application in synthesizing safer drug molecules (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Material Science and Chemistry
Methanesulfonic Acid Production : The direct conversion of methane to methanesulfonic acid through a process involving methanesulfonyl chloride derivatives marks a significant advancement in industrial chemistry, offering a more efficient route to producing methanesulfonic acid, a chemical with wide-ranging applications, from methane (Díaz-Urrutia & Ott, 2019).
High-Voltage Batteries : The introduction of (Trimethylsilyl)methanesulfonate as an additive in lithium-rich layered oxide batteries demonstrates the potential of methanesulfonyl chloride derivatives in improving the electrochemical performance and interfacial stability of high-voltage batteries (Lim, Cho, Kim, & Yim, 2016).
Advanced Chemical Transformations
- Oxidation and Radical Reactions : Studies on the one-electron reduction of methanesulfonyl chloride and its role in cis-trans isomerization of mono-unsaturated fatty acids highlight the complex chemical behavior of methanesulfonyl chloride derivatives under various conditions, offering insights into radical-mediated chemical transformations (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).
Propriétés
IUPAC Name |
(3-methylsulfonylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-3-7(5-8)6-15(9,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWUACDBMFYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)


![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)







![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)
![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)